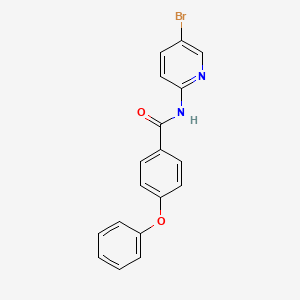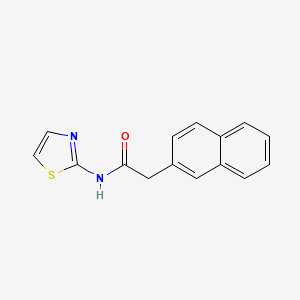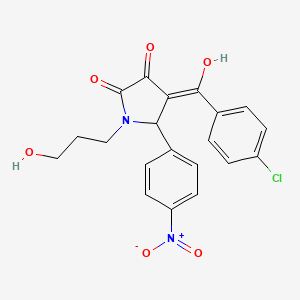
N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide, also known as GSK690693, is a small molecule inhibitor that targets protein kinase B (PKB) or Akt. Akt is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and metabolism. Akt is overexpressed in many types of cancer, making it an attractive target for cancer therapy. GSK690693 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用機序
N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide binds to the ATP-binding site of Akt and inhibits its activity. Akt is a downstream effector of phosphatidylinositol 3-kinase (PI3K), which is frequently activated in cancer cells. Inhibition of Akt signaling leads to decreased cell survival and proliferation, as well as increased apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide has also been shown to have other biochemical and physiological effects. It has been shown to inhibit insulin-stimulated glucose uptake in adipocytes, suggesting a potential role in the treatment of type 2 diabetes. N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide has also been shown to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis.
実験室実験の利点と制限
N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide has several advantages as a research tool. It is a potent and selective inhibitor of Akt, making it a valuable tool for studying Akt signaling pathways. N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, like all research tools, N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide has limitations. It is a small molecule inhibitor and may not accurately reflect the effects of genetic inhibition of Akt. Additionally, N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide may have off-target effects that could confound experimental results.
将来の方向性
There are several future directions for research on N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide. One area of interest is the development of combination therapies that include N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide. N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide has shown synergistic effects with other anticancer agents, and further studies are needed to identify optimal combinations. Another area of interest is the development of biomarkers that can predict response to N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide. Akt signaling is complex, and not all tumors that overexpress Akt are sensitive to Akt inhibitors. Biomarkers that can identify responsive tumors would be valuable in clinical trials. Finally, further studies are needed to understand the potential role of N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide in the treatment of other diseases, such as type 2 diabetes and tuberculosis.
合成法
The synthesis of N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide involves several steps, starting with the reaction of 5-bromo-2-pyridinecarboxylic acid with thionyl chloride to form 5-bromo-2-pyridineyl chloride. The resulting compound is then reacted with 4-phenoxybenzoyl chloride in the presence of a base to form N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide.
科学的研究の応用
N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide has been extensively studied in preclinical models of cancer, including breast, prostate, lung, and pancreatic cancer. It has been shown to inhibit Akt signaling and induce apoptosis (programmed cell death) in cancer cells. N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide has also been studied in combination with other anticancer agents and has shown synergistic effects.
特性
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2/c19-14-8-11-17(20-12-14)21-18(22)13-6-9-16(10-7-13)23-15-4-2-1-3-5-15/h1-12H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOAGGKFJYVJFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~3~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide](/img/structure/B5376779.png)
![3-[(allylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5376789.png)

![1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5376804.png)

![N-(3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5376819.png)

![(3R*,4R*)-4-(hydroxymethyl)-1-[(2Z)-5-methyl-2-phenyl-2-hexen-1-yl]-3-piperidinol](/img/structure/B5376831.png)
![N~3~-{[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide](/img/structure/B5376834.png)
![({5-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-1,3,4-oxadiazol-2-yl}methyl)dimethylamine](/img/structure/B5376846.png)

![ethyl 3-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5376855.png)
![1-[(4-methylphenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5376877.png)
